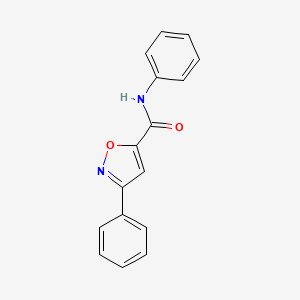

N,3-二苯基-1,2-噁唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,3-diphenyl-1,2-oxazole-5-carboxamide” is a compound with the molecular formula C16H12N2O2 . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “N,3-diphenyl-1,2-oxazole-5-carboxamide” consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .科学研究应用

1. 有机化学中的合成应用

恶唑类,包括N,3-二苯基-1,2-恶唑-5-甲酰胺衍生物,是有机合成中通用的中间体。它们已被用作活化羧酸的掩蔽形式,促进了复杂的大环内酯和天然产物的合成。例如,恶唑类光氧化形成三酰胺,可以进一步操作以合成大环内酯,如 Recifeiolide 和 Curvularin (Wasserman 等人,1981 年)。这突出了恶唑类衍生物在通过选择性亲核攻击构建环状和非环状结构中的用途。

2. 生物化学和分子生物学中的应用

恶唑类衍生物在生物化学中得到应用,特别是在生物分子的检测和分析中。一个值得注意的例子是在闪烁自显影术中使用 2,5-二苯基恶唑 (PPO) 来检测聚丙烯酰胺凝胶中的氚标记蛋白质和核酸 (Bonner & Laskey,1974 年)。这种方法比传统的放射自显影法灵敏得多,展示了恶唑类衍生物在提高放射性生物分子的检测限中的关键作用。

3. 材料科学和光物理学

在材料科学领域,恶唑类衍生物有助于理解光物理过程。恶唑类被单线态氧光氧化是一个关键反应,揭示了恶唑环和单线态氧之间的相互作用 (Zeinali 等人,2020 年)。这些知识对于设计具有特定光物理性质的材料至关重要,可能会在光伏、发光二极管和其他光电器件中得到应用。

4. 催化和聚合

恶唑类衍生物在催化中也发挥作用,特别是在内酯聚合成聚酯中。恶唑类衍生物恶唑啉基膦酸酯对羧基的活化促进了 3-酰基-2-恶唑酮的制备,然后将其用于催化反应中 (Kunieda 等人,1983 年)。该方法强调了恶唑类衍生物在活化羧基中的用途,实现了高效和选择性的催化过程。

未来方向

属性

IUPAC Name |

N,3-diphenyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(17-13-9-5-2-6-10-13)15-11-14(18-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDPGXZEVKVGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2753527.png)

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753529.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2753538.png)

![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)

![2,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)

![2-[2-(But-2-ynoylamino)ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753547.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)